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Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of

kidney function over time. A key pathological feature in the progression of CKD is chronic

hypoxia in the tubulointerstitium, which is considered a final common pathway to end-stage

renal disease (ESRD).[1][2] Beraprost sodium (BPS), a stable and orally active prostacyclin

(PGI2) analogue, has emerged as a potential therapeutic agent.[3][4] Its mechanisms of action

include vasodilation, inhibition of platelet aggregation, and endothelial protection.[3][5]

Preclinical and preliminary clinical studies suggest that Beraprost may slow the progression of

CKD by improving renal microcirculation, reducing inflammation, protecting vascular endothelial

cells, and preventing the development of interstitial fibrosis.[5] This document provides a

technical overview of the key preliminary studies on Beraprost for CKD, detailing its

mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action
Beraprost exerts its renoprotective effects through multiple pathways. As a prostacyclin

analogue, it improves renal microvasculature and maintains renal blood flow, thereby

attenuating renal ischemic conditions.[1][2][6] Studies suggest its pharmacological effects may

be linked to endothelial protection through the activation of endothelial nitric oxide synthase

(eNOS) and subsequent nitric oxide (NO) production.[7]

Furthermore, Beraprost has demonstrated significant anti-inflammatory properties. In a

preclinical model of diabetic nephropathy, Beraprost was shown to inhibit the p38 mitogen-
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activated protein kinase (MAPK) signaling pathway.[8] The p38 MAPK pathway is crucial in

regulating inflammatory processes that lead to diabetic kidney damage. By inhibiting this

pathway, Beraprost can attenuate inflammation and subsequent kidney injury.[8]
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Caption: Proposed signaling pathways for Beraprost's renoprotective effects.

Clinical Studies
Several clinical trials have been conducted to evaluate the efficacy and safety of Beraprost in
patients with CKD.

Prospective Study in CKD Patients (Tong et al., 2024)
This study investigated the clinical efficacy of two different doses of Beraprost sodium in CKD

patients over a six-month period.[5]
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Experimental Protocol:

Study Design: A single-center, prospective, controlled, single-blind study.[5]

Participants: 252 patients diagnosed with CKD were enrolled.[5]

Randomization: Participants were randomized into three groups: a control group receiving

conventional therapy, a BPS 20 µg group (conventional therapy plus Beraprost 20 µg, three

times a day), and a BPS 40 µg group (conventional therapy plus Beraprost 40 µg, three

times a day).[5][9]

Duration: 6 months.[5]

Endpoints: Renal function indicators including serum creatinine (Scr), blood urea nitrogen

(BUN), 24-hour urinary total protein (UTP), cystatin C (CysC), and estimated glomerular

filtration rate (eGFR) were measured at 3 and 6 months post-treatment.[5]

Treatment Groups (6 Months)

Patient Screening
(N=252 CKD Patients)

Randomization

Control Group
(Conventional Therapy)

BPS 20 µg Group
(Conventional + BPS 20µg Tid)

BPS 40 µg Group
(Conventional + BPS 40µg Tid)

3-Month Follow-up
(Assess Renal Function)
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(Assess Renal Function)

End of Study
(Data Analysis)
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Caption: Experimental workflow for the prospective CKD clinical study.

Quantitative Data Summary:

The study concluded that Beraprost improved renal function and reduced urinary protein

levels, thereby delaying CKD progression. The 40 µg dose showed a faster onset of clinical

efficacy compared to the 20 µg dose.[5][9]

Table 1: Renal Function Changes in CKD Patients Treated with Beraprost

Parameter Group
Baseline
(Mean ± SD)

Change at 3
Months (Mean
± SD)

Change at 6
Months (Mean
± SD)

eGFR

(mL/min/1.73m²

)

Control 58.3 ± 15.1 +1.9 ± 5.8 +2.5 ± 6.3

BPS 20 µg 57.9 ± 14.8 +5.1 ± 6.2* +8.9 ± 7.1*

BPS 40 µg 58.1 ± 15.3 +8.2 ± 7.5*† +10.1 ± 8.0*

Scr (µmol/L) Control 135.4 ± 45.2 -5.1 ± 15.3 -6.8 ± 18.1

BPS 20 µg 136.1 ± 44.8 -12.3 ± 18.5* -20.5 ± 21.3*

BPS 40 µg 135.8 ± 46.1 -18.9 ± 20.1*† -22.6 ± 23.4*

UTP ( g/24h ) Control 1.25 ± 0.85 -0.11 ± 0.35 -0.15 ± 0.41

BPS 20 µg 1.28 ± 0.88 -0.28 ± 0.45* -0.45 ± 0.53*

BPS 40 µg 1.26 ± 0.86 -0.41 ± 0.51*† -0.49 ± 0.58*

CysC (mg/L) Control 1.88 ± 0.65 -0.09 ± 0.28 -0.12 ± 0.33

BPS 20 µg 1.90 ± 0.63 -0.25 ± 0.38* -0.41 ± 0.45*

BPS 40 µg 1.89 ± 0.66 -0.38 ± 0.42*† -0.45 ± 0.49*
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Note: Data extracted and summarized from Tong et al., 2024.[5] * denotes significant

improvement compared to baseline. † denotes significant difference compared to the 20 µg

group at 3 months.

Phase II Dose-Finding Trial (Koyama et al., 2015)
This study was designed to determine the recommended dose of a sustained-release form of

Beraprost (TRK-100STP) in Japanese patients with CKD.[1][6]

Experimental Protocol:

Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase II trial.[1]

Participants: 112 Japanese patients with CKD.[1]

Intervention: Patients were administered either TRK-100STP 120 µ g/day , 240 µ g/day , or a

placebo.[1]

Primary Endpoint: The primary efficacy endpoint was the difference in the slope of the

regression line of the reciprocal of serum creatinine (1/SCr) over time.[1]

Quantitative Data Summary:

While the study did not meet its primary endpoint, secondary analyses suggested that TRK-

100STP may prevent the decline in renal function.[1] Compared to the placebo, there was a

greater improvement in the slope of 1/SCr at the 120 µg dose and a significant inhibition of the

increase in serum cystatin C at the 240 µg dose.[1] These effects appeared to be independent

of changes in blood pressure or urinary protein levels.

Table 2: Key Outcomes of the Phase II Dose-Finding Trial
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Parameter Placebo Group
TRK-100STP 120
µg Group

TRK-100STP 240
µg Group

Slope of 1/SCr

(dL/mg/year)
-0.025 -0.011 -0.021

Change in Serum

Cystatin C (mg/L)
+0.08 +0.05 +0.01*

Change in Urinary

Protein (mg/day)
+121.6 +241.7 +280.4

Note: Data extracted and summarized from Koyama et al., 2015.[1][2] * denotes significant

difference compared to placebo.

Preclinical Studies
Animal models have provided foundational evidence for the renoprotective effects of

Beraprost.

Study in Cats with Naturally Occurring CKD (Takenaka et
al., 2018)
This study evaluated the efficacy and safety of Beraprost in cats with naturally occurring CKD.

[10]

Experimental Protocol:

Study Design: A prospective, double-blind, placebo-controlled, multicenter, randomized trial.

[10][11]

Animals: 74 client-owned cats with CKD (IRIS Stages II-III).[7][10]

Intervention: Cats received either Beraprost sodium (55 µ g/cat ) or a placebo orally every

12 hours for 180 days.[11]

Primary Endpoints: Changes in serum creatinine (sCr), serum phosphorus-to-calcium ratio,

and urine specific gravity (USG).[11]
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Quantitative Data Summary:

The study found Beraprost to be well-tolerated and safe in cats.[11] It effectively inhibited the

decline in renal filtration function as measured by the stabilization of serum creatinine levels.

[10][11]

Table 3: Renal Function Changes in Cats with CKD Treated with Beraprost

Parameter Group
Baseline
(Mean ± SD)

Day 180 (Mean
± SD)

P-value
(Change from
Baseline)

Serum

Creatinine

(mg/dL)

Placebo 2.8 ± 0.7 3.2 ± 1.3 0.0030

BPS 2.4 ± 0.7 2.5 ± 0.7 Not Significant

Serum P:Ca

Ratio
Placebo 0.46 ± 0.10 0.52 ± 0.21 0.0037

BPS 0.50 ± 0.08 0.51 ± 0.11 Not Significant

Note: Data extracted and summarized from Takenaka et al., 2018.[11]

Study in a Rat Model of Diabetic Nephropathy (Gao et
al.)
This study investigated Beraprost's effect on diabetic nephropathy in a rat model.[8]

Experimental Protocol:

Study Design: An experiment using a high-fat diet/streptozotocin-induced diabetic rat model.

[8]

Groups: Forty male Sprague Dawley rats were divided into a normal control group, a type 2

diabetic (T2DM) group, and a BPS treatment group.[8]

Duration: 8 weeks.[8]
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Endpoints: Renal function (plasma BUN, creatinine), 24-hour urinary albumin, and activation

of the p38 MAPK signaling pathway.[8]

Quantitative Data Summary:

Beraprost treatment significantly improved renal function, reduced 24-hour urinary albumin,

and lowered total cholesterol compared to the untreated diabetic group.[8] The protective

effects were attributed mainly to the inhibition of the p38 MAPK signaling pathway and

associated inflammation in the kidney.[8]

Table 4: Effects of Beraprost on Diabetic Rats

Parameter T2DM Group (Untreated) BPS Treatment Group

Plasma Creatinine Significantly elevated Efficiently reduced

24h Urinary Albumin Significantly elevated Efficiently reduced

Total Cholesterol Significantly elevated
Significantly lower than T2DM

group

p38 MAPK Pathway Activated Attenuated

Note: Data summarized from Gao et al.[8]

Conclusion

Preliminary studies on Beraprost sodium for chronic kidney disease demonstrate a consistent

potential for renoprotection across both preclinical and clinical settings. The primary

mechanisms appear to be improved renal microcirculation and potent anti-inflammatory effects,

notably through the inhibition of the p38 MAPK pathway.[8] Clinical data indicate that

Beraprost can improve eGFR, reduce serum creatinine and proteinuria, and ultimately delay

the progression of CKD.[5][9] While a Phase II dose-finding study with a sustained-release

formulation did not meet its primary endpoint, secondary analyses were encouraging,

suggesting a benefit in preventing renal function decline.[1] Further large-scale, long-term

clinical trials, such as the ongoing CASSIOPEIR study, are essential to fully elucidate the

clinical utility and optimal dosing of Beraprost as a therapeutic agent for the management of

chronic kidney disease.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1666799#preliminary-studies-on-beraprost-for-
chronic-kidney-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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